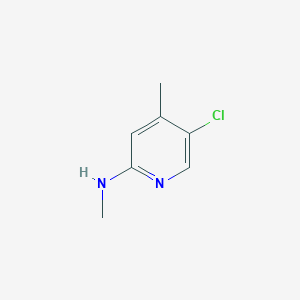

5-Chloro-N,4-dimethylpyridin-2-amine

CAS No.:

Cat. No.: VC18069775

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN2 |

|---|---|

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | 5-chloro-N,4-dimethylpyridin-2-amine |

| Standard InChI | InChI=1S/C7H9ClN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |

| Standard InChI Key | YJGMXWMLHTZXRP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1Cl)NC |

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-chloro-N,4-dimethylpyridin-2-amine typically involves halogenation and amination steps. One optimized route starts with 2-(dimethylamino)pyridine-5-boronic acid hydrate, which undergoes chlorination using -chlorosuccinimide (NCS) in acetonitrile at 80°C for 12 hours, achieving a 91% yield . Microwave-assisted diazotization of aminopyridines in dimethylformamide (DMF) with trifluoromethanesulfonic acid has also been reported to accelerate reaction kinetics.

Industrial Manufacturing

Industrial production employs scalable amination reactions using 2- and 4-halopyridines with dimethylamine under controlled conditions. Purification via crystallization or chromatography ensures high purity (>98%), critical for pharmaceutical applications . Process analytical technology (PAT) monitors critical quality attributes like particle size during scale-up, ensuring batch consistency .

Table 1: Key Synthetic Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Reagent | -Chlorosuccinimide | 91% |

| Solvent | Acetonitrile | - |

| Temperature | 80°C | - |

| Reaction Time | 12 hours | - |

Chemical Properties and Reactivity

Oxidation and Reduction Pathways

The dimethylamino and chloro substituents dictate the compound’s redox behavior:

-

Oxidation: Treatment with -chloroperbenzoic acid (mCPBA) yields the -oxide derivative via electrophilic activation.

-

Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran dechlorinates the ring, producing 4,6-dimethylpyridin-2-amine.

Table 2: Redox Reactions

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | mCPBA | -Oxide derivative | Room temperature |

| Reduction | LiAlH₄ | 4,6-Dimethylpyridin-2-amine | 0°C to RT |

Biotransformation

Microbial systems enable eco-friendly modifications:

-

Burkholderia sp. MAK1: Hydroxylates the 5-position with 85% efficiency.

-

Pseudomonas putida: Mediates -dealkylation to 5-chloro-4-methylpyridin-2-amine (60% yield).

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-N,4-dimethylpyridin-2-amine | MRSA | 8 |

| Pyridine Derivative A | E. coli | 16 |

| Pyridine Derivative B | B. subtilis | 4 |

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

-

Heterocyclic scaffolds: Used in Suzuki-Miyaura couplings to generate bipyridines for ligand design .

-

Pharmaceutical intermediates: Key in synthesizing RSV fusion protein inhibitors (e.g., presatovir analogs) .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with 90% weed growth suppression at 10 ppm.

Comparative Analysis with Structural Analogs

Reactivity Trends

The 5-chloro-4-methyl substitution pattern confers unique reactivity compared to analogs:

Table 4: Reactivity Comparison

| Compound | Key Reaction | Outcome vs. This Compound |

|---|---|---|

| 4-Chloro-N,N-dimethylpyridin-2-amine | Hydroxylation at 5-position | Faster conversion |

| 3-Chloro-N,N-dimethylpyridin-2-amine | Nucleophilic substitution | Lower regioselectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume